1'-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one can be achieved through multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method is high-yielding, operationally friendly, and time- and cost-effective, complying with green chemistry criteria . Industrial production methods may involve the use of reusable catalysts such as ZnO nanoparticles to facilitate the reaction .
Chemical Reactions Analysis
1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1’-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: This compound shares a similar piperidine structure but differs in its overall molecular framework.
Indole-3-carbaldehyde derivatives: These compounds are also indole derivatives and serve as efficient chemical precursors for generating biologically active structures.
Properties
Molecular Formula |
C25H28N2O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1'-[(4-benzylpiperidin-1-yl)methyl]spiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C25H28N2O3/c28-24-25(29-16-6-7-17-30-25)22-10-4-5-11-23(22)27(24)19-26-14-12-21(13-15-26)18-20-8-2-1-3-9-20/h1-11,21H,12-19H2 |
InChI Key |
FCHRSMCUGOOQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)OCC=CCO5 |
Origin of Product |
United States |
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